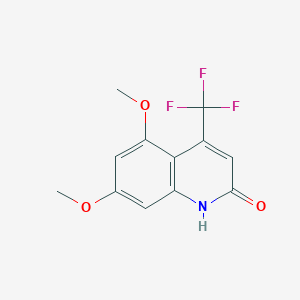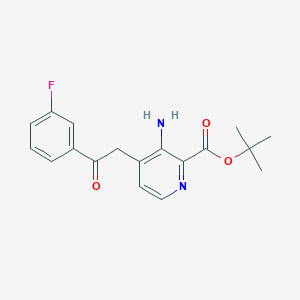![molecular formula C20H23N B14242699 (1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane CAS No. 208989-39-3](/img/structure/B14242699.png)
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This step involves the construction of the bicyclic framework through cyclization reactions.
Introduction of functional groups: Various functional groups, such as methyl and phenyl groups, are introduced using specific reagents and catalysts.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at specific sites on the molecule, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism can vary depending on the context of its application.
相似化合物的比较
Similar Compounds
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane: shares similarities with other bicyclic compounds, such as tropane alkaloids and other azabicyclo compounds.
Uniqueness
- The unique structural features of this compound, such as its specific stereochemistry and functional groups, distinguish it from other compounds. These features contribute to its specific reactivity and potential applications.
This detailed article provides a comprehensive overview of (1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[321]octane, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
208989-39-3 |
|---|---|
分子式 |
C20H23N |
分子量 |
277.4 g/mol |
IUPAC 名称 |
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H23N/c1-21-17-12-13-19(21)20(16-10-6-3-7-11-16)18(14-17)15-8-4-2-5-9-15/h2-11,17-20H,12-14H2,1H3/t17-,18+,19+,20-/m0/s1 |
InChI 键 |
URXGPOFPBIBVGT-NMLBUPMWSA-N |
手性 SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CN1C2CCC1C(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
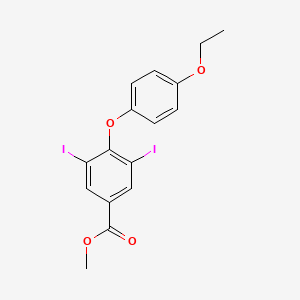
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
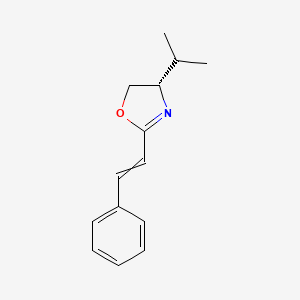

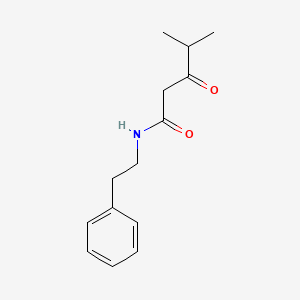
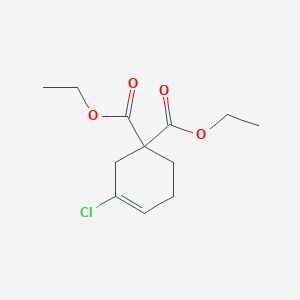
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
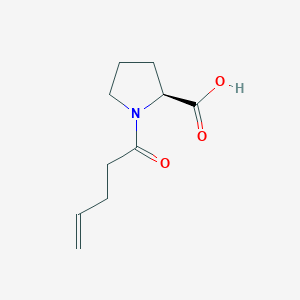
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
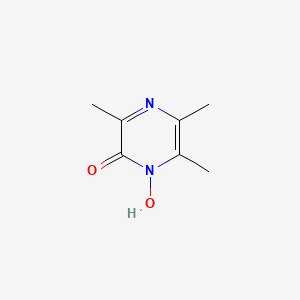
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
